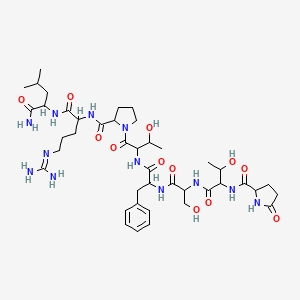

Thymopoietin II (32-35)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件: チモポエチンII (32-35) は、従来のペプチド合成法を用いて合成されます。合成には、通常、固相ペプチド合成 (SPPS) を使用して、成長中のペプチド鎖にアミノ酸を段階的に付加することが含まれます。このプロセスには、以下の手順が含まれます。

アミノ酸の活性化: アミノ酸は、カルボジイミドやウロニウム塩などの試薬を用いて活性化されます。

カップリング: 活性化されたアミノ酸は、固体支持体に付着した成長中のペプチド鎖にカップリングされます。

脱保護: アミノ酸上の保護基は、さらなるカップリングを可能にするために除去されます。

工業的生産方法: チモポエチンII (32-35) の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動ペプチド合成装置と、高純度と高収率を確保するための高速液体クロマトグラフィー (HPLC) などの大規模精製技術が含まれます .

化学反応の分析

反応の種類: チモポエチンII (32-35) は、主にペプチド結合の形成と切断反応を行います。また、アミノ酸残基を含む酸化還元反応にも参加することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過ギ酸などの試薬は、メチオニン残基を酸化することができます。

還元: ジチオスレイトール (DTT) などの還元剤は、ジスルフィド結合を還元することができます。

形成される主な生成物: これらの反応から形成される主な生成物は、アミノ酸配列または酸化状態が変化した修飾ペプチドです .

4. 科学研究への応用

チモポエチンII (32-35) は、幅広い科学研究への応用があります。

科学的研究の応用

Thymopoietin II (32-35) has a wide range of scientific research applications:

作用機序

チモポエチンII (32-35) は、胸腺細胞の分化を促進し、成熟したT細胞の機能に影響を与えることで、その効果を発揮します。 このペプチドは、胸腺細胞の表面にある特定の受容体に結合し、その成熟と増殖につながるシグナル伝達経路を活性化します . この配列中のArg残基は、その活性にとって重要であり、E-ロゼット形成細胞の形成を促進します .

類似の化合物:

チモペンチン: チモポエチンII (32-35) と類似していますが、わずかに長い、Arg-Lys-Asp-Val-Tyr の配列を持つペンタペプチドです.

チモポエチンI (32-36): 同様の免疫調節効果を持つ、チモポエチンの別のフラグメントです.

独自性: チモポエチンII (32-35) は、その特定の配列と免疫不全状態における免疫機能の回復能力により、独自性を備えています。 その短い長さとその特定のアミノ酸組成は、免疫学研究において貴重なツールとなっています .

類似化合物との比較

Thymopentin: A pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr, similar to Thymopoietin II (32-35) but slightly longer.

Thymopoietin I (32-36): Another fragment of thymopoietin with similar immunomodulatory effects.

Uniqueness: Thymopoietin II (32-35) is unique due to its specific sequence and its ability to restore immune function in immunodeficient conditions. Its short length and specific amino acid composition make it a valuable tool in immunological research .

特性

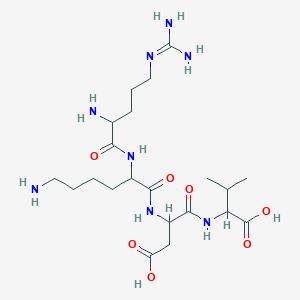

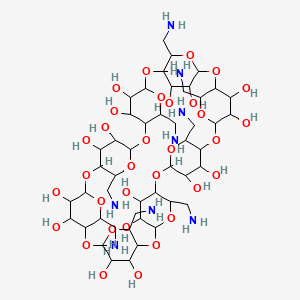

IUPAC Name |

2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXXKVZEXZCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868909 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)

![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)